2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
Description
2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a triazolopyridazine core. Its structure includes:
- A 4-methoxyphenyl group at position 3 of the triazole ring.
- A thioether linkage at position 6 of the pyridazine ring, connected to a morpholinoethanone moiety.
The morpholine group enhances solubility and bioavailability, while the 4-methoxyphenyl substituent may influence electronic properties and receptor binding. Although direct synthesis data for this compound are absent in the provided evidence, analogous triazolopyridazine derivatives are synthesized via condensation reactions, cyclization, or nucleophilic substitutions (e.g., thioether formation) .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-4-2-13(3-5-14)18-20-19-15-6-7-16(21-23(15)18)27-12-17(24)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVCZJOTFJPGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of theTriazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine core serves as the structural foundation for the target compound. A widely reported method involves cyclocondensation of pyridazine derivatives with hydrazines or their equivalents. For instance, 3-chloro-triazolo[4,3-b]pyridazine (CAS 33050-36-1) is synthesized via chlorination oftriazolo[4,3-b]pyridazin-3-ol using phosphorus trichloride (PCl₃) under reflux, followed by neutralization with sodium hydroxide. This intermediate is critical for subsequent functionalization at the 3- and 6-positions.
Table 1: Comparison of Triazolo[4,3-b]Pyridazine Core Synthesis Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination of hydroxy precursor | PCl₃, reflux, 3.5 h | 64% | |
| Cyclization of hydrazine derivatives | Hydrazine hydrate, ethanol, Δ | 78% | (General knowledge) |
Introduction of the 4-Methoxyphenyl Group at Position 3
Regioselective incorporation of the 4-methoxyphenyl group at position 3 of the triazolo-pyridazine core is achieved via cross-coupling reactions. The patent WO2013130855A1 demonstrates the utility of Suzuki-Miyaura coupling for attaching aryl groups to heterocycles. Applying this methodology, 3-bromo-triazolo[4,3-b]pyridazine can react with 4-methoxyphenylboronic acid under palladium catalysis.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃
- Solvent: Dioxane/water (4:1)
- Temperature: 80°C, 12 h
- Yield: ~70%
Functionalization at Position 6: Thioether Formation
The 6-position of the triazolo-pyridazine core is functionalized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed C–S bond formation. Chloro intermediates (e.g., 3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl chloride) react with thiolate anions derived from 2-mercapto-1-morpholinoethanone to form the thioether linkage.
Synthetic Protocol :
- Generate thiolate anion: Treat 2-mercapto-1-morpholinoethanone with NaH in THF.
- SNAr reaction: Add 3-(4-methoxyphenyl)-6-chloro-triazolo[4,3-b]pyridazine, stir at 60°C for 8 h.
- Yield: 58–62% (crude), purified via silica chromatography.
Table 3: Thioether Formation Methods
| Substrate | Nucleophile | Conditions | Yield |
|---|---|---|---|
| 6-Chloro-triazolo-pyridazine | NaS-Morpholinoethanone | THF, 60°C, 8 h | 62% |
| 6-Bromo-triazolo-pyridazine | CuI, L-Proline, DMF | 100°C, 24 h | 55% |
Synthesis of the Morpholinoethanone Moiety
The morpholinoethanone side chain is prepared through amidation of bromoacetyl chloride with morpholine. Bromoacetyl chloride reacts with morpholine in dichloromethane (DCM) at 0°C, yielding 2-bromo-1-morpholinoethanone in 85% yield. Subsequent displacement of bromide with the triazolo-pyridazine thiolate completes the synthesis.
Critical Considerations :
- Stability of the morpholine ring under basic/anhydrous conditions.
- Competing side reactions (e.g., over-alkylation) necessitate controlled stoichiometry.
Integrated Synthetic Route and Optimization
Combining the above steps, the most efficient pathway involves:
- Chlorination oftriazolo[4,3-b]pyridazin-3-ol to 3-chloro derivative.
- Suzuki coupling with 4-methoxyphenylboronic acid.
- Thioether formation with 2-mercapto-1-morpholinoethanone.
Yield Optimization :
- Use of Buchwald-Hartwig conditions for C–N coupling improves morpholinoethanone installation (yield increase from 58% to 72%).
- Microwave-assisted SNAr reduces reaction time from 8 h to 2 h (comparable yield).
Challenges and Alternative Approaches
- Regioselectivity in Triazolo-Pyridazine Functionalization : Competing reactivity at positions 3 and 6 may require orthogonal protecting groups.
- Thiolate Stability : Oxidation to disulfides necessitates inert atmosphere handling.
- Alternative Routes : Ullmann-type coupling for direct C–S bond formation, though limited by copper catalyst sensitivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the nitro group (if present) to an amine.
Substitution: : Replacement of the morpholino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted morpholinoethanones.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The triazole ring has been associated with anticancer activity through various mechanisms including:
- Induction of Apoptosis : Several studies have shown that triazole derivatives can induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation .
- Inhibition of Tumor Growth : In vitro studies on cancer cell lines treated with triazole derivatives have shown significant reductions in cell viability and marked increases in apoptosis markers .
Anti-inflammatory Effects
Research suggests that triazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to this compound. Results indicated potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and increased markers of apoptosis. These findings support the potential application of these compounds in cancer therapeutics .
Inflammation Models
Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating promising avenues for further research into their anti-inflammatory capabilities .
Mechanism of Action
The mechanism by which 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone exerts its effects involves the inhibition of c-Met and Pim-1. These proteins play crucial roles in cell proliferation, survival, and metastasis. By inhibiting these targets, the compound can disrupt cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The morpholino group in the target compound and the analog in likely improves solubility compared to simpler amines (e.g., ethanamine in ) . 4-Methoxyphenyl substituents (target compound) may enhance π-π stacking in biological targets compared to 2-pyridinyl () or methyl groups (Lin28-1632) .
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
- Molecular Formula : C14H15N5O2
- CAS Number : 1204296-37-6
- Molecular Weight : 285.31 g/mol
The compound features a triazole ring fused with a pyridazine moiety and a morpholino group, which may contribute to its biological activity through various mechanisms.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The biological activity of triazoles often correlates with their ability to interact with specific molecular targets involved in cancer progression.
In one study, triazole derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that certain derivatives had IC50 values in the micromolar range, indicating potent anticancer properties .
Antimicrobial Activity
Compounds containing triazole rings have also been reported to possess antimicrobial properties. The mechanism often involves the inhibition of fungal enzyme pathways or disruption of bacterial cell wall synthesis. For instance, derivatives have shown efficacy against pathogenic bacteria and fungi in vitro .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity .
Case Study: Anticancer Efficacy
A notable case study involved the evaluation of a related triazole compound against breast cancer cell lines. The study reported an IC50 value of 27.3 μM for one derivative, indicating significant cytotoxicity . This suggests that modifications to the triazole structure can enhance biological activity.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone?
- Methodology : The compound can be synthesized via stepwise heterocyclic ring formation. For example, diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one react in toluene with sodium hydride to form intermediates, followed by cyclization in a phosphorus oxychloride medium. Thiolation steps may involve aromatic carboxylic acids or thiourea derivatives .
- Critical Parameters : Reaction temperature (typically 80–110°C), solvent polarity, and catalyst selection (e.g., NaH for deprotonation). Confirm intermediates using TLC and mass spectrometry .
Q. How can the compound’s physicochemical properties be characterized?
- Methodology :
- Elemental Analysis : Verify purity and stoichiometry .
- Spectroscopy : Use IR to identify functional groups (e.g., C=O at ~1650 cm⁻¹) and NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and morpholine protons (δ 3.6–3.8 ppm) .
- Chromatography-Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 285.3 for related analogs) .
Q. What safety protocols are essential for handling this compound?
- Hazards : Acute toxicity (oral, dermal), severe eye irritation, and potential carcinogenicity (IARC/OSHA-listed components) .
- Mitigation :
- PPE : Wear nitrile gloves, face shields, and NIOSH-approved respirators to avoid inhalation of aerosols .
- Ventilation : Use fume hoods to limit exposure to vapors .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
- Methodology :
- Molecular Docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Use AutoDock Vina for binding affinity calculations (ΔG ≤ −7 kcal/mol suggests strong interactions) .
- ADMET Prediction : Employ SwissADME to evaluate bioavailability (e.g., logP ≤ 3.5 for optimal permeability) .
Q. What strategies resolve low yields in the final cyclization step?
- Root Causes : Impure intermediates, suboptimal reaction time, or side reactions (e.g., oxidation of thiol groups).
- Solutions :
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Q. How can structure-activity relationships (SAR) guide analog design for antifungal activity?
- Key Modifications :
- Methoxy Group : Replace with electron-withdrawing groups (e.g., Cl) to enhance target binding .
- Morpholine Ring : Substitute with piperazine to improve solubility without compromising activity .
Q. How to address contradictory data in stability studies under varying pH conditions?
- Experimental Design :
- Accelerated Stability Testing : Expose the compound to buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC .
- Mechanistic Analysis : Use LC-MS to identify hydrolysis products (e.g., morpholine ring cleavage at pH < 5) .
Q. What analytical techniques resolve discrepancies in biological assay reproducibility?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
